Superior Anti-Hepatitis B Virus (HBV) Activity with a Better Selectivity Index
In a direct comparative study, Dehydroandrographolide (Deh) demonstrated significantly higher potency against HBV DNA replication compared to andrographolide. The IC50 for Deh was 22.58 μM, while andrographolide required a much higher concentration of 54.07 μM to achieve the same level of inhibition [1]. Crucially, this enhanced potency was coupled with a superior selectivity index (SI) of 8.7 for Deh, compared to only 3.7 for andrographolide, indicating that Deh is a safer antiviral candidate in this model [1].
| Evidence Dimension | Inhibition of HBV DNA replication |
|---|---|
| Target Compound Data | IC50 = 22.58 μM; SI = 8.7 |
| Comparator Or Baseline | Andrographolide: IC50 = 54.07 μM; SI = 3.7 |
| Quantified Difference | Deh is 2.4x more potent (lower IC50) and has a 2.35x better Selectivity Index. |
| Conditions | In vitro random assay against HBV DNA replication |
Why This Matters
For researchers developing or screening new anti-HBV agents, the superior potency and safety margin (SI) of Deh provide a more promising starting point for lead optimization than its parent compound andrographolide.
- [1] Chen H, et al. Synthesis, structure-activity relationships and biological evaluation of dehydroandrographolide and andrographolide derivatives as novel anti-hepatitis B virus agents. Bioorg Med Chem Lett. 2014 May 15;24(10):2353-9. View Source
